Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt

Description

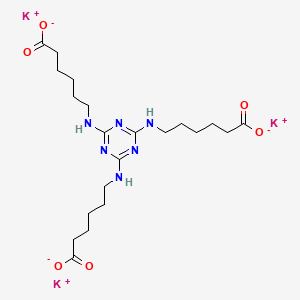

Chemical Structure and Properties: This compound (CAS: 80584-91-4) features a central 1,3,5-triazine ring substituted with three imino-linked hexanoic acid groups, each terminated with a potassium salt (C21H36N6O6; molecular weight 492.56 g/mol) . The tripotassium salt enhances water solubility, making it suitable for applications requiring ionic interactions or chelation. Its structure promotes coordination with metal ions, suggesting utility in water treatment, surfactants, or polymer stabilization .

Properties

CAS No. |

135043-69-5 |

|---|---|

Molecular Formula |

C21H33K3N6O6 |

Molecular Weight |

582.8 g/mol |

IUPAC Name |

tripotassium;6-[[4,6-bis(5-carboxylatopentylamino)-1,3,5-triazin-2-yl]amino]hexanoate |

InChI |

InChI=1S/C21H36N6O6.3K/c28-16(29)10-4-1-7-13-22-19-25-20(23-14-8-2-5-11-17(30)31)27-21(26-19)24-15-9-3-6-12-18(32)33;;;/h1-15H2,(H,28,29)(H,30,31)(H,32,33)(H3,22,23,24,25,26,27);;;/q;3*+1/p-3 |

InChI Key |

CPPLZNPXPQQWQS-UHFFFAOYSA-K |

Canonical SMILES |

C(CCC(=O)[O-])CCNC1=NC(=NC(=N1)NCCCCCC(=O)[O-])NCCCCCC(=O)[O-].[K+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Reaction Yields and Purity

| Step | Typical Yield (%) | Notes |

|---|---|---|

| Nucleophilic substitution | 70–85 | Dependent on reagent purity and temp. |

| Neutralization to potassium salt | 90–95 | Requires stoichiometric KOH addition |

| Overall yield | 60–75 | After purification |

Characterization Techniques

- NMR Spectroscopy : Confirms substitution pattern on the triazine ring and integrity of hexanoic acid chains.

- Mass Spectrometry : Verifies molecular weight and presence of tripotassium salt.

- Elemental Analysis : Confirms potassium content consistent with tripotassium salt formation.

- Infrared Spectroscopy (IR) : Identifies characteristic carboxylate and triazine functional groups.

Mechanistic Insights

The nucleophilic substitution on the triazine ring proceeds via displacement of chlorine atoms (if cyanuric chloride is used) by the amino groups of hexanoic acid derivatives. The electron-deficient triazine ring facilitates this substitution. Subsequent neutralization stabilizes the molecule as a tripotassium salt, enhancing solubility and potential bioavailability for applications.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Starting triazine | Cyanuric chloride or equivalent | Purity > 98% |

| Amino acid derivative | 6-Aminocaproic acid or hexanoic acid amine | Stoichiometric excess ~1.1 |

| Solvent | DMF, DMSO, or similar polar aprotic solvents | Anhydrous |

| Temperature | Reaction temperature | 25–80 °C |

| Reaction time | Duration of substitution | 4–12 hours |

| Neutralizing agent | Potassium hydroxide or potassium carbonate | Stoichiometric |

| Purification method | Recrystallization or chromatography | Multiple cycles if needed |

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like hydrogen gas or sodium borohydride for reduction. Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Agricultural Applications

Hexanoic acid derivatives have been studied for their potential use as corrosion inhibitors in agricultural settings. The triazine structure provides enhanced stability and effectiveness in protecting metal surfaces from corrosive environments.

Case Study: Corrosion Inhibition

A study demonstrated that the compound effectively reduced corrosion rates in various metal substrates exposed to aggressive environments. The triazine moiety facilitated the formation of protective films on metal surfaces, significantly enhancing their longevity in agricultural machinery.

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Corrosion Rate (mm/year) | 0.15 | 0.03 |

| Film Thickness (µm) | N/A | 5 |

Pharmaceutical Applications

Hexanoic acid derivatives are being explored for their potential as antimicrobial agents . The unique structure of the triazine core allows for modifications that enhance biological activity against various pathogens.

Antimicrobial Activity Evaluation

In vitro studies have shown that derivatives of hexanoic acid exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the triazine ring was found to enhance this activity.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

Material Science Applications

The compound has potential applications in the development of advanced materials due to its ability to form stable complexes with metal ions. This property can be leveraged in creating novel coatings and composites with enhanced properties.

Case Study: Composite Materials Development

Research focused on incorporating hexanoic acid derivatives into polymer matrices to improve mechanical strength and thermal stability. The resulting composites exhibited superior performance compared to traditional materials.

| Property | Control Sample | Composite with Hexanoic Acid Derivative |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

Mechanism of Action

The mechanism of action of Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt involves its interaction with molecular targets through its triazine ring and hexanoic acid groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s ability to form stable complexes with metals also plays a crucial role in its function as a corrosion inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Triazine Cores

Compound A : Tris(2-ethylhexyl) 4,4',4''-(1,3,5-Triazine-2,4,6-Triyltriimino)Trisbenzoate

- Formula : C48H66N6O6

- Key Differences: Replaces hexanoic acid with ethylhexyl ester-bound benzoate groups. Higher hydrophobicity due to aromatic and branched alkyl chains, favoring applications in plasticizers or organic-phase reactions .

- Applications : Used in polymer additives or coatings where lipophilicity is critical .

Compound B : 3,3',3''-(1,3,5-Triazine-2,4,6-Triyltriimino)Tris[2-Hydroxy-5-Sulfo-Benzoic Acid] Trisodium Salt

- Formula : C24H18N6O18S3·3Na (MW: 840.57 g/mol)

- Key Differences: Incorporates sulfonate (-SO3) and hydroxyl (-OH) groups on benzoic acid, increasing acidity and solubility in polar solvents. Enhanced stability in acidic environments compared to the hexanoic acid derivative .

- Applications : Textile dyes, detergents, or ion-exchange resins due to strong ionic character .

Functional Analogues with Carboxylic Acid Moieties

Compound C : 6-[(1,4,5,6-Tetrahydro-4,6-Dioxo-1,3,5-Triazin-2-yl)Amino]Hexanoic Acid

- Formula : C9H14N4O4 (MW: 242.23 g/mol)

- Key Differences :

- Applications: Potential pharmaceutical intermediate or bioactive agent due to compact structure .

Compound D : Lithium Salt of 6-Amino Hexanoic Acid (Li–AHA)

- Formula: C6H12NO2Li

- Key Differences: Linear hexanoic acid with an amine group, forming hydrogen bonds with polymers like PVDF. Lacks the triazine core, reducing thermal stability but enabling piezoelectric applications .

- Applications: Nanogenerators and ferroelectric composites .

Comparative Analysis

Physicochemical Properties

Research Findings and Industrial Relevance

- The target compound’s tripotassium salt form enables superior metal ion chelation in aqueous systems, outperforming Compound B in alkaline conditions .

- Compound A’s lipophilicity makes it ideal for PVC plasticizers, whereas the target compound’s hydrophilicity limits such uses .

- Compound C’s smaller size and bioactivity highlight a divergent niche in medicinal chemistry compared to the target compound’s industrial focus .

Biological Activity

Hexanoic acid, specifically the compound Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt , is a member of the triazine class known for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 468.5 g/mol. It is characterized by a triazine core structure which contributes to its biological properties. The compound can exist in various forms including liquid and solid states.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine-based compounds. Hexanoic acid derivatives have shown promising results in inhibiting various cancer cell lines:

- IC50 Values :

- MDA-MB-231 (breast cancer): 15.83 μM

- HeLa (cervical cancer): 2.21 μM

- HepG2 (liver cancer): 12.21 μM

- MCF-7 (breast cancer): 16.32 μM

These values indicate a potent inhibitory effect on cancer cell proliferation, particularly against HeLa cells which exhibited the lowest IC50 value .

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 15.83 |

| HeLa | 2.21 |

| HepG2 | 12.21 |

| MCF-7 | 16.32 |

The mechanism underlying the anticancer activity of hexanoic acid derivatives appears to involve the inhibition of key signaling pathways associated with tumor growth:

- Kinase Inhibition :

- PI3Kα: 3.41 nM

- mTOR: 8.45 nM

These kinases are crucial for cell growth and survival, suggesting that hexanoic acid may disrupt these pathways to exert its anticancer effects .

Case Studies

Case Study 1: In Vitro Cytotoxicity Assessment

A study evaluated the cytotoxic effects of hexanoic acid derivatives on human cancer cell lines using standard assays:

- Findings : The study reported significant cytotoxicity against multiple cancer types with varying IC50 values indicating the effectiveness of these compounds in targeting malignant cells.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of triazine compounds has revealed that modifications to the hexanoic acid moiety can enhance biological activity:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves reacting 1,3,5-triazine-2,4,6-triamine derivatives with hexanoic acid precursors under alkaline conditions to form the triimino linkage. The tripotassium salt is generated via neutralization with potassium hydroxide.

- Purity Validation : Use ion-exchange chromatography to isolate the tripotassium salt, followed by elemental analysis (C, H, N, K) to confirm stoichiometry. FT-IR spectroscopy can verify carboxylate (-COO⁻K⁺) and triazine ring vibrations (C=N stretching at ~1550 cm⁻¹). HPLC with UV detection (λ = 260 nm, triazine absorption) ensures absence of unreacted intermediates .

Q. How does the solubility profile of this compound in aqueous solutions compare to its parent acid?

- Methodological Answer : The tripotassium salt exhibits significantly higher aqueous solubility than the free acid due to ionic dissociation. For quantitative analysis, prepare saturated solutions in deionized water at 25°C, and measure solubility via gravimetric analysis after lyophilization. Compare with hexanoic acid’s solubility (≈1.1 g/L at 25°C), noting enhanced solubility in alkaline buffers (e.g., pH 10–12) due to carboxylate stabilization .

Q. What spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- NMR : ¹H NMR in D₂O will show absence of carboxylic acid protons (δ 10–12 ppm) and confirm triazine protons (δ 8.5–9.5 ppm).

- FT-IR : Look for carboxylate symmetric/asymmetric stretches (1350–1450 cm⁻¹ and 1550–1650 cm⁻¹) and triazine ring vibrations.

- Mass Spectrometry : ESI-MS in negative mode should detect [M−3K]³⁻ ions, while MALDI-TOF confirms molecular weight .

Advanced Research Questions

Q. How does pH influence the stability of this compound in aqueous media, and what degradation products form under extreme conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating solutions at pH 2–12 (37°C, 1 week). Analyze degradation via LC-MS:

- Acidic conditions (pH < 4) : Hydrolysis of triazine ring generates hexanoic acid and ammonium salts.

- Alkaline conditions (pH > 10) : Saponification of ester linkages (if present) and potential triazine ring oxidation. Quantify degradation using kinetic modeling (first-order decay constants) .

Q. Can this compound act as a ligand for metal coordination, and what are its binding affinities?

- Methodological Answer : Perform titration experiments with transition metals (e.g., Cu²⁺, Fe³⁺) in buffered solutions (pH 7.4). Monitor binding via UV-Vis spectroscopy (charge-transfer bands) or isothermal titration calorimetry (ITC). Computational modeling (DFT) predicts preferred coordination sites (triazine nitrogen vs. carboxylate oxygen). Stability constants (log K) can be derived from potentiometric titrations .

Q. What experimental strategies resolve contradictions in reported reactivity data for triazine derivatives?

- Methodological Answer : Cross-validate reactivity using controlled conditions:

- Ambient vs. inert atmosphere : Assess oxidative side reactions (e.g., triazine ring opening) under nitrogen vs. air.

- Solvent polarity effects : Compare reaction rates in polar aprotic (DMF) vs. protic (ethanol) solvents.

- Reproducibility : Standardize reagent purity (e.g., exclude trace metal contaminants via chelex treatment) and reaction monitoring (in situ IR or Raman) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.